Cas no 50451-81-5 (5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde)
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde
- CS-0453085
- 5-CHLORO-3-PHENYL-1-BENZOTHIOPHENE-2-CARBALDEHYDE
- 50451-81-5
-
- Inchi: 1S/C15H9ClOS/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-9H
- InChI Key: ZBCVHNHSJWGTOS-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(=C(C=O)S2)C1C=CC=CC=1
Computed Properties
- Exact Mass: 272.0062638g/mol
- Monoisotopic Mass: 272.0062638g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 45.3Ų
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005683-1g |
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde |
50451-81-5 | 95% | 1g |
$579.36 | 2023-09-01 | |
| Chemenu | CM154957-1g |
5-chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde |
50451-81-5 | 95% | 1g |
$660 | 2021-06-08 | |
| Chemenu | CM154957-1g |
5-chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde |
50451-81-5 | 95% | 1g |
$641 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523752-1g |
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde |
50451-81-5 | 98% | 1g |
¥4634.00 | 2024-05-11 | |
| Crysdot LLC | CD11114639-1g |
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde |
50451-81-5 | 95+% | 1g |
$698 | 2024-07-17 |
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde
Introduction to 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde (CAS No. 50451-81-5)
5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde, identified by its CAS number 50451-81-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzo[b]thiophene family, a structural motif known for its broad biological activity and utility in drug development. The presence of both chloro and phenyl substituents, along with the aldehyde functional group, endows this molecule with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The benzo[b]thiophene core is a fused ring system consisting of a benzene ring and a thiophene ring, which is a common scaffold in many biologically active natural products and synthetic drugs. The aldehyde group at the 2-position of the benzo[b]thiophene ring introduces reactivity that allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the chloro substituent at the 5-position and the phenyl group at the 3-position contribute to the compound's electronic and steric properties, influencing its interactions with biological targets.
In recent years, there has been growing interest in benzo[b]thiophene derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds containing this scaffold exhibit activities ranging from anti-inflammatory and antimicrobial to anticancer and antiviral properties. The specific arrangement of substituents on the benzo[b]thiophene ring can significantly modulate the biological activity of these molecules, making structure-activity relationship (SAR) studies crucial for optimizing their pharmacological profiles.
One of the most compelling aspects of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde is its potential as a building block for more complex drug candidates. The aldehyde functionality provides a site for condensation reactions, allowing for the synthesis of Schiff bases, heterocycles, and other derivatives that may exhibit enhanced biological activity. Furthermore, the presence of both electron-withdrawing (chloro) and electron-donating (phenyl) groups can influence the molecule's electronic properties, making it suitable for applications in catalysis and material science.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of novel heterocyclic compounds like 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde. Molecular docking studies have been employed to predict potential binding interactions with target proteins, providing insights into their mechanism of action. These computational approaches have accelerated the discovery process by allowing researchers to rapidly evaluate the binding affinity and selectivity of various derivatives without extensive experimental testing.
The synthesis of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Traditional approaches often rely on classical organic reactions such as Friedel-Crafts acylation, cyclization, and functional group interconversions. However, recent innovations in transition metal-catalyzed reactions have provided more efficient and sustainable routes to complex heterocycles. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce aryl groups at specific positions on the benzo[b]thiophene scaffold with high regioselectivity.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery due to their diverse biological activities and favorable pharmacokinetic properties. 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde represents a promising example of how structural modifications can lead to novel therapeutic agents. Its unique combination of substituents makes it an attractive candidate for further development in areas such as oncology, neurology, and infectious diseases.
In conclusion, 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde (CAS No. 50451-81-5) is a structurally intriguing compound with significant potential in pharmaceutical research. Its benzo[b]thiophene core, combined with functional groups such as aldehydes and chloro substituents, makes it a versatile intermediate for synthesizing biologically active molecules. Ongoing research efforts are focused on exploring its pharmacological properties and developing new derivatives with enhanced therapeutic efficacy. As computational methods continue to advance, the discovery and optimization of such compounds will be facilitated, leading to innovative solutions in drug development.
50451-81-5 (5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)